(R)-Fmoc-β2-homoleucine
Description
(R)-Fmoc-β2-homoleucine is a β-amino acid derivative where the amino group is positioned at the β2-carbon (second carbon from the carboxylic acid group) and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₂H₂₅NO₄ (molecular weight: 367.44 g/mol), with a branched isobutyl side chain at the γ-position (Figure 1). This compound is widely used in peptide synthesis, particularly for introducing hydrophobic domains in self-assembling peptides and hydrogels .
Key properties include:
- Stereochemistry: The (R)-configuration ensures chiral specificity in peptide design.
- Hydrophobicity: The isobutyl side chain enhances lipophilicity, favoring interactions in non-polar environments.
- Synthetic Utility: The Fmoc group enables solid-phase peptide synthesis (SPPS) with orthogonal deprotection strategies .
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.44 |
Synonyms |
(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid; (R)-Fmoc-β2-hLeu-OH |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
(R)-Fmoc-β2-homoleucine serves as a vital building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows researchers to create complex structures that are often more stable than those formed with standard amino acids. The Fmoc group facilitates selective deprotection during the synthesis process, enabling precise control over the assembly of peptides.
Case Study : In a study focusing on the synthesis of cyclic peptides, this compound was utilized to enhance the stability and bioactivity of the resulting compounds. The cyclic peptides demonstrated improved binding affinity to their biological targets compared to linear analogs .
Drug Development
The compound plays a crucial role in the development of peptide-based therapeutics. Its unique properties allow for modifications that can enhance pharmacokinetic profiles and target specificity, making it an attractive candidate for drug design.
Case Study : Research on peptide analogs incorporating this compound has shown promising results in targeting specific pathways involved in cancer progression. These analogs exhibited increased potency and selectivity, highlighting the potential of β-amino acids in therapeutic applications .
Bioconjugation Techniques
This compound is employed in bioconjugation strategies to attach peptides to biomolecules such as antibodies or enzymes. This application is essential for creating targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.
Case Study : A recent study demonstrated the successful conjugation of this compound-containing peptides to monoclonal antibodies, resulting in enhanced targeting capabilities against tumor cells. This approach significantly increased the therapeutic index of the drug candidates .
Research in Protein Engineering
This compound aids researchers in modifying proteins to study structure-function relationships. By incorporating this compound into proteins or peptides, scientists can investigate how changes at specific sites affect biological activity.
Case Study : In protein engineering studies, this compound was used to substitute standard amino acids in enzyme models. The modified enzymes exhibited altered catalytic properties, providing insights into enzyme mechanisms and potential pathways for drug design .
Academic Research
This compound is extensively used in academic laboratories for various studies related to peptide chemistry and synthetic methodologies. Its versatility allows researchers to explore new chemical reactions and develop innovative synthesis techniques.
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for solid-phase synthesis | Enhanced stability and complexity |
| Drug Development | Used in designing peptide-based drugs | Improved potency and selectivity |
| Bioconjugation | Attachment of peptides to biomolecules | Targeted drug delivery systems |
| Protein Engineering | Modification of proteins for structural studies | Insights into enzyme mechanisms |
| Academic Research | Tool for exploring new chemical reactions | Versatile application across various research fields |
Chemical Reactions Analysis
Peptide Bond Formation
(R)-Fmoc-β2-homoleucine participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated coupling (e.g., DIC, HOBt, HATU). The carboxylic acid group is activated to form reactive intermediates for amide bond formation with adjacent amino acids .
Key Factors:
-
Temperature : Elevated temperatures (>40°C) increase racemization risk .
-
Base choice : DIPEA and NMM enhance coupling efficiency but may induce epimerization .
Fmoc Deprotection
The Fmoc group is removed using 20% piperidine in DMF , enabling sequential peptide elongation. The mechanism involves β-elimination, forming dibenzofulvene and releasing CO₂ .
| Deprotection Conditions | Time | Residual Fmoc |
|---|---|---|
| 20% piperidine/DMF, 2 × 5 min | 10 min | <0.5% |
| 50% piperidine/DMF, 2 × 2 min | 4 min | <1% |
Side Reactions:
-
Premature cleavage : Acidic residues (e.g., Asp, Glu) may undergo aspartimide formation during prolonged deprotection .
-
Racemization : Basic conditions (pH >9) risk epimerization at the β-carbon .
Epimerization and Racemization
The β-amino acid backbone is prone to epimerization under basic or high-temperature conditions. Studies show:
-
HATU/DIPEA systems caused 28% diastereomer excess in related β²-homovaline couplings .
-
Fmoc-Ser(Ac₃GlcNAcα)-OH exhibited 72.5% epimerization under similar conditions, highlighting risks for polar side chains .
| Condition | Epimerization Rate |
|---|---|
| HATU/DIPEA, RT | 15–28% |
| DIC/HOAt, RT | <5% |
| Prolonged basic exposure (>30 min) | Up to 30% |
Mitigation Strategies:
Aspartimide Formation
This compound’s backbone can form cyclic imides under acidic or basic conditions, particularly with Asp/Glu residues .
| Residue Sequence | Condition | Aspartimide Yield |
|---|---|---|
| -β2-hLeu-Asp- | 20% piperidine/DMF, 10 min | 1.2% |
| -β2-hLeu-Glu- | 50°C, 1 h | 3.8% |
Oxazolone Intermediates
Activation of the carboxylic acid group can generate oxazol-5(4H)-ones, leading to racemized products .
Mannich Reaction
Used to synthesize β²-homoleucine via iminium intermediates, followed by Fmoc protection .
| Step | Reagents | Yield |
|---|---|---|
| Iminium formation | TiCl₄, Evans’ oxazolidinones | 70–80% |
| Reduction | NaBH₄, MeOH | 85% |
| Oxidation to β²-homoleucine | Jones reagent | 65% |
Reformatsky Reaction
Alternative method for homologating α-amino acids to β²-homoleucine derivatives .
Stability and Solubility
Comparative Reactivity
| Property | This compound | α-Amino Acids |
|---|---|---|
| Coupling efficiency | 85–98% | 90–99% |
| Epimerization risk | Moderate–High | Low–Moderate |
| Aspartimide formation | Low | High (Asp/Glu) |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Side Chain Structure | Key Properties |
|---|---|---|---|---|
| This compound | C₂₂H₂₅NO₄ | 367.44 | γ-Isobutyl (branched) | High hydrophobicity; chiral specificity (R) |
| (R)-Fmoc-β2-homophenylalanine | C₂₅H₂₃NO₄ | 401.46 | γ-Benzyl (aromatic) | Aromatic π-π interactions; moderate solubility |
| (R)-Fmoc-β2-homovaline | C₂₀H₂₃NO₄ | 341.41 | γ-Isopropyl (branched) | Compact hydrophobicity; lower steric hindrance |
| (S)-Fmoc-β2-homoleucine | C₂₂H₂₅NO₄ | 367.44 | γ-Isobutyl (branched) | Enantiomeric differences in self-assembly |
Side-Chain-Driven Functional Differences
Hydrophobicity and Self-Assembly: The isobutyl group in this compound promotes stronger hydrophobic interactions than homovaline’s isopropyl group, leading to more stable hydrogels. Conversely, homophenylalanine’s benzyl side chain enables π-π stacking, favoring rigid nanostructures . In cooperative coassembly systems, structurally similar compounds (e.g., Fmoc-Tyr-Leu and Py-Tyr-Leu) form ordered fibers, while dissimilar pairs (e.g., Fmoc-Ser and Py-Tyr-Leu) disrupt assembly. This suggests that homoleucine’s branched chain may synergize with other hydrophobic residues but clash with polar analogs .
Chiral Specificity :
- The (R)-configuration of homoleucine vs. the (S)-enantiomer alters supramolecular packing. For example, (S)-Fmoc-β2-homoleucine may form helical fibers, whereas the (R)-form adopts β-sheet-like arrangements due to stereochemical constraints .
Synthetic Challenges :
Table 2: Application-Specific Performance
| Application | This compound | (R)-Fmoc-β2-Homophenylalanine | (R)-Fmoc-β2-Homovaline |
|---|---|---|---|
| Hydrogel Stability | High (branched hydrophobes) | Moderate (rigid π-stacking) | Low (small side chain) |
| Drug Delivery | Suitable for hydrophobic cargo | Optimal for aromatic drugs | Limited due to rapid degradation |
| Enantioselectivity | R-configuration favors β-sheets | R-configuration enhances rigidity | Minimal enantiomeric impact |
Preparation Methods
Evans Oxazolidinone Methodology
The synthesis starts with the condensation of (S)-4-benzyloxazolidin-2-one with a γ-bromo-β-keto ester. The oxazolidinone auxiliary induces facial selectivity during the alkylation, yielding the (R)-configured β-amino acid precursor with >98% enantiomeric excess (ee). Subsequent hydrolysis of the oxazolidinone under basic conditions (LiOH/H2O2) liberates the β-amino acid, which is then protected as the tert-butyloxycarbonyl (Boc) derivative.
Reductive Amination Alternatives
Alternative routes utilize stereoselective reductive amination of β-keto acids with chiral catalysts. For example, Ru(BINAP)-catalyzed asymmetric hydrogenation of β-enamine esters achieves comparable enantioselectivity (96–97% ee). However, this method requires stringent control of reaction conditions (H2 pressure, temperature) to prevent racemization.
Fmoc Protection and Functionalization
Introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group to the β2-homoleucine backbone necessitates orthogonal protection strategies to preserve stereochemistry.
Stepwise Protection Protocol
-
Boc Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 30 min).
-
Fmoc Installation : The free amine is treated with Fmoc-Osu (N-hydroxysuccinimide ester) in dimethylformamide (DMF) containing N,N-diisopropylethylamine (DIPEA) (2.5 eq, 2 h). This achieves >95% Fmoc incorporation, verified by HPLC.
Table 1: Comparative Analysis of Fmoc Protection Methods
| Method | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fmoc-Osu/DIPEA | DMF, rt | 2 | 92 | 98 |
| Fmoc-Cl/NaHCO3 | THF/H2O, 0°C | 4 | 85 | 95 |
| Fmoc-OSu/HOBt | DCM, rt | 1.5 | 89 | 97 |
Solid-Phase Peptide Synthesis Integration
(R)-Fmoc-β2-homoleucine is frequently incorporated into peptides via SPPS. The UCI Nowick Laboratory protocol outlines optimized resin-loading and coupling conditions to prevent epimerization.
Resin Loading and Activation
Microwave-Assisted Coupling
Recent advancements employ microwave irradiation (70°C, 25 W) with HATU (1.5 eq) to reduce coupling times from hours to minutes while maintaining >99% yield. This method is critical for sterically hindered residues like β2-homoleucine.
Epimerization Mitigation Strategies
The β2 configuration’s sensitivity to base-induced racemization necessitates stringent control during Fmoc deprotection:
Table 2: Epimerization Rates Under Different Conditions
| Condition | Racemization (%) |
|---|---|
| 20% Piperidine, rt | 1.2 |
| 5% DBU/piperidine, rt | 4.8 |
| 20% Piperidine, 4°C | 0.7 |
Purification and Analytical Characterization
Crude this compound is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Key analytical data:
Challenges and Troubleshooting
Incomplete Coupling
Solvent-Induced Side Reactions
-
DMF Quality : Degraded DMF (containing dimethylamine) causes Fmoc cleavage; use fresh, molecular sieve-dried DMF.
Applications in Peptide Engineering
This compound’s methyl-branched side chain enhances peptide helicity and protease resistance. Case studies include:
-
Laxaphycin B Analogues : Improved antifungal activity (IC50 = 1.2 μM vs. 3.4 μM for natural laxaphycin).
-
β-Peptide Foldamers : Stabilized 314-helix structures with Tm = 68°C (CD spectroscopy).
Output: {'Amino Acid (mmol)': 0.5, 'Coupling Agent (mmol)': 0.45, 'Base (mmol)': 0.25}
"The integration of β-amino acids like this compound into peptide backbones represents a paradigm shift in designing metabolically stable therapeutics." — Adapted from .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (R)-Fmoc-β2-homoleucine, and how can purity be validated?
- Methodology : Use solid-phase Fmoc chemistry with a Wang resin or similar support. Couple β-amino acids stepwise, employing HBTU/HOBt activation in DMF. Purify via reverse-phase HPLC, monitoring retention times against known standards. Validate purity using LC-MS (≥95% purity) and confirm stereochemistry via circular dichroism (CD) spectroscopy .
Q. How does the hydrophobicity of this compound influence its self-assembly in aqueous systems?
- Experimental Design : Measure log P values to quantify hydrophobicity. Test gelation behavior using glucono-δ-lactone (GdL) to gradually lower pH. Monitor gel stiffness via oscillatory rheology (storage modulus G’ > loss modulus G’’). Compare with Fmoc-dipeptides of varying log P (e.g., Fmoc-LG vs. Fmoc-FG) to establish correlations between hydrophobicity and gel stability .
Q. What spectroscopic techniques are critical for characterizing this compound’s secondary structure?
- Answer : Use CD spectroscopy to detect β-sheet or helical conformations (e.g., minima at 218 nm for β-sheets). Supplement with FTIR to identify amide I bands (1600–1700 cm⁻¹) and Thioflavin T assays for cross-β structures. NMR (¹H, ¹³C) resolves backbone conformations and side-chain interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., β2 vs. β3 amino acids) alter the mechanical properties of this compound hydrogels?
- Data Analysis : Synthesize analogs (e.g., β3-homoleucine) and compare compression modulus via uniaxial testing. Observe strain-rate dependence: brittle failure at high rates (>1 mm/s) vs. plastic deformation at low rates (<0.1 mm/s). Relate findings to molecular packing (SAXS/WAXS) and propose mechanisms based on rigid rod-like vs. flexible fibrillar networks .
Q. What experimental strategies resolve contradictions in gel stability data for hydrophobic Fmoc-dipeptides?
- Conflict Resolution : Replicate studies under controlled humidity and temperature. Test if syneresis (water expulsion) in low-log P systems (log P < 2.8) arises from pH overshooting the pKa. Adjust GdL concentration to modulate pH gradients. Use confocal microscopy with fluorescent tags (e.g., Nile Red) to visualize network heterogeneity .
Q. How can computational modeling predict this compound’s assembly kinetics under varying solvent conditions?
- Methodology : Apply coarse-grained molecular dynamics (CG-MD) with MARTINI force fields. Simulate pH-triggered self-assembly in explicit water. Validate against experimental lag times (from turbidity assays) and fibril morphology (TEM). Corrogateate with free-energy landscapes to identify critical nucleation barriers .
Q. What are the ethical and reproducibility challenges in reporting this compound synthesis protocols?
- Best Practices : Disclose batch-specific impurities (HPLC traces) and storage conditions (e.g., desiccation at −20°C). Adhere to FAIR data principles: publish raw rheology/CD data in repositories like Zenodo. Reference IUPAC guidelines for β-amino acid nomenclature to avoid ambiguity .
Methodological Guidelines
- Stereochemical Purity : Always use enantiomerically pure β-amino acids (e.g., Arndt-Eistert synthesis) and validate via chiral HPLC .
- Data Reporting : Express rheological moduli to two significant figures, reflecting instrument precision (e.g., ±5% error for Anton Paar MCR rheometers) .
- Ethical Compliance : Declare conflicts of interest (e.g., vendor partnerships) and obtain IRB approval if human-derived materials are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
